

Precision Analytics in Small Molecule Characterization: The C H CIFS Case Study

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Compound of Interest

Compound Name: (4-Chloro-2-fluoro-5-methylphenyl)
(methyl)sulfane

Cat. No.: B13896154

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Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), the integrity of a chemical scaffold is non-negotiable. This guide dissects the molecular entity C

H

CIFS, a representative halogenated thioether often utilized as a bioisostere for methoxy-substituted aromatics or as a metabolic blocking scaffold.

This document moves beyond basic stoichiometry, providing a rigorous technical framework for the calculation, structural elucidation, and analytical validation of this compound. It addresses the common dichotomy between Average Molecular Weight (critical for gravimetric operations) and Monoisotopic Mass (critical for mass spectrometric identification), grounded in the latest IUPAC standards.

Part 1: First-Principles Calculation

The Dual-Mass Paradox

A frequent error in early-stage drug development is the conflation of average molecular weight with monoisotopic mass. For C

H

CIFS, the distinction is chemically significant (

Da), affecting both the preparation of molar stock solutions and the setting of extraction windows in High-Resolution Mass Spectrometry (HRMS).

IUPAC Standardized Data (2022/2024)

The following atomic weights are derived from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Element	Symbol	Average Atomic Weight (Da)	Dominant Isotope	Monoisotopic Mass (Da)	Isotopic Abundance (Representative)
Carbon	C	12.011	C	12.00000	98.93%
Hydrogen	H	1.008	H	1.00783	99.98%
Chlorine	Cl	35.45	Cl	34.96885	75.76% (Cl: 24.24%)
Fluorine	F	18.998	F	18.99840	100% (Monoisotopic)
Sulfur	S	32.06	S	31.97207	94.99% (S: 4.25%)

Calculation Workflows

A. Average Molecular Weight (For Stoichiometry)

Used for weighing samples and calculating molarity (

).

- C:

- H:
- Cl:ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">
- F:
- S:
- Total:190.66 g/mol

B. Monoisotopic Mass (For HRMS Identification)

Used for defining the precursor ion

or

.

- C:
- H:
- Cl:
- F:
- S:
- Total:190.00196 Da



Critical Application Note: When setting up a targeted LC-MS method, searching for the average mass (190.7) instead of the monoisotopic mass (190.0) will result in a mass error of ~3500 ppm, leading to false negatives in automated screening.

Part 2: Structural Elucidation & Isomerism

Degree of Unsaturation (DoU)

To predict the likely structure, we calculate the DoU (also known as Double Bond Equivalent, DBE).

Where

is Halogen (Cl, F). Sulfur is divalent and ignored in this standard formula.

Interpretation: A DoU of 4 strongly suggests a benzene ring (3

bonds + 1 ring). Hypothesis: The molecule is likely a substituted benzene ring containing a thioether group (e.g., -S-CH

) and halogen substituents.

Structural Candidates

Given the formula C

H

CIFS, the most medicinal-chemistry relevant isomers are (Chloro-fluoro-phenyl) (methyl)sulfanes.

- Core: Thioanisole (Methyl phenyl sulfide).
- Substituents: Chlorine and Fluorine on the phenyl ring.
- Isomer Count: There are 10 positional isomers for a tri-substituted benzene (Methylthio, Cl, F).

Part 3: Analytical Validation Protocol

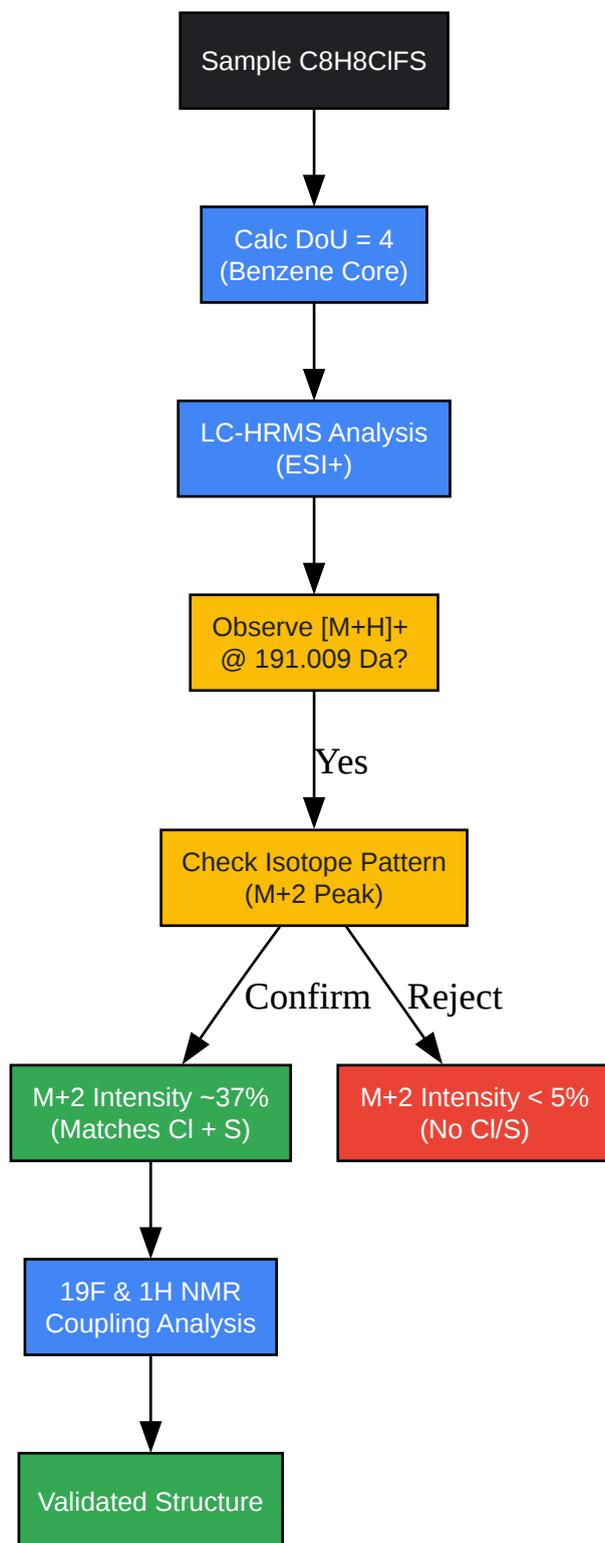
A self-validating protocol must confirm not just the mass, but the specific elemental composition.

The "Isotopic Fingerprint" Method (LC-MS)

The presence of Chlorine and Sulfur creates a unique isotopic pattern that acts as a built-in validation tool.

- Chlorine Effect: The Cl isotope creates an peak at approx. 33% intensity of the base peak.
- Sulfur Effect: The S isotope adds to the peak (approx.^[1] 4.4%).
- Combined Signature: For C H CIFS, the peak (mass ~192.0) should be roughly 37-38% of the peak intensity.

Graphviz Diagram: Analytical Decision Tree



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Caption: Figure 1. Self-validating analytical workflow for C

H

CIFS. Note the critical reliance on isotopic fine structure for elemental confirmation.

Experimental Protocol: HRMS Validation

Objective: Confirm elemental formula via accurate mass and isotopic abundance.

- Sample Prep: Dissolve 0.1 mg C

H

CIFS in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.
- Method:
 - Ionization: ESI Positive Mode.
 - Scan Range: 100–500
 - Resolution: >30,000 FWHM.
- Acceptance Criteria (ICH Q2(R1) Aligned):
 - Mass Accuracy:
ppm (Theoretical
).
 - Isotope Ratio:
peak relative abundance must be

NMR Characterization (and)

While Mass Spec confirms the formula, NMR confirms the isomer.

- NMR: Fluorine provides a clean spectral window (no background).
 - Expectation: A single singlet or multiplet between -100 and -130 ppm (relative to CFCI).
 - Coupling: If F is ortho to H, expect a coupling constant () of 6–10 Hz. If meta, 5–8 Hz.
- NMR: Look for the characteristic methyl thioether singlet (2.4–2.5 ppm, 3H). The aromatic region (3 protons) will define the substitution pattern (e.g., 1,2,4-substitution vs 1,3,5).

Part 4: Regulatory Context & References

In a drug development context, characterizing this intermediate falls under ICH Q6A (Specifications: Test Procedures and Acceptance Criteria).[2][3] The identification test must be specific; relying solely on retention time is insufficient. The combination of HRMS (formula) and NMR (structure) meets the "Specific Identification" requirement.

References

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